4-({[(3-fluorophenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide
Overview
Description
4-({[(3-fluorophenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H18FN3O3S2 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.07736195 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Carbonic Anhydrase Inhibition and Potential Anti-tumor Activity
A key area of research involves the synthesis and bioactivity studies of sulfonamide derivatives, including compounds structurally related to the one . These studies have highlighted their potential as carbonic anhydrase (CA) inhibitors, with implications for tumor specificity and cytotoxicity. Specifically, sulfonamides have shown strong inhibition of human cytosolic isoforms hCA I and II, indicating potential for further anti-tumor activity studies due to their interesting cytotoxic activities (Gul et al., 2016).
Photodynamic Therapy Applications
Research on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has revealed their high singlet oxygen quantum yield. These properties make such compounds valuable for photodynamic therapy (PDT) applications, especially for the treatment of cancer. The photophysical and photochemical properties of these compounds, including their fluorescence and photodegradation quantum yields, suggest they are promising Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Anticancer Agent Development
Another research focus is the synthesis and evaluation of aminothiazole-paeonol derivatives as potential anticancer agents. These compounds have shown high anticancer potential against various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma. Among them, specific derivatives exhibited potent inhibitory activity, indicating their superiority to traditional treatments like 5-fluorouracil for certain cancer types. This research suggests that these compounds may serve as promising leads for developing new anticancer agents (Tsai et al., 2016).
Inhibition of Enzymatic Activities for Therapeutic Purposes
Sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold have demonstrated strong affinities towards carbonic anhydrase isozymes, showing potential for therapeutic applications in conditions like glaucoma. These compounds have shown effective and prolonged intraocular pressure lowering when administered topically, highlighting their potential for treating ocular hypertension (Casini et al., 2002).
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S2/c1-27-18-9-5-16(6-10-18)24-29(25,26)19-11-7-15(8-12-19)22-20(28)23-17-4-2-3-14(21)13-17/h2-13,24H,1H3,(H2,22,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXVARBWIJEQKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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